Differential Acetyl-CoA Carboxylase (ACC) Isoform Inhibition: A Key Differentiator for Metabolic Research
This compound exhibits a measurable, albeit weak, inhibitory profile against ACC enzymes. While not a potent inhibitor, its quantifiable activity differentiates it from many other simple piperidine esters that lack this specific interaction [1]. The data show a 2.8-fold selectivity for ACC1 over ACC2, a ratio that can be critical when designing experiments to probe isoform-specific functions [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1600 nM (ACC1); IC50 = 4500 nM (ACC2) |
| Comparator Or Baseline | Baseline: Inactive or untested for most simple piperidine esters. Comparator: A potent ACC inhibitor like CP-640186 (IC50 ~ 60 nM for ACC1) [3]. |
| Quantified Difference | 2.8-fold selectivity for ACC1 over ACC2 (1600 nM / 4500 nM). |
| Conditions | ACC1: Rat liver enzyme, preincubated 10 min, measured after 20 min by liquid scintillation. ACC2: Recombinant human enzyme, fluorescence polarization assay. |
Why This Matters
This provides a defined, albeit low-potency, starting point for chemical optimization in ACC-related programs, or a useful control compound with known weak activity.
- [1] BindingDB. CHEMBL3629710 (BDBM50127721). BindingDB Entry. View Source
- [2] BindingDB. CHEMBL3629710 (BDBM50127721). BindingDB Entry. View Source
- [3] Harwood Jr., H. J., et al. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. Journal of Biological Chemistry, 278(39), 37099-37111. View Source
